3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride
Overview
Description
3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride, also known as 3-APPC, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that can be synthesized in the laboratory and used for a variety of applications. This compound has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
I have conducted a search and found information on various applications related to compounds similar to “3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride”. Below is a comprehensive analysis focusing on six unique applications, each with a detailed section:
Antitubercular Activity
Compounds with structural similarities to “3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride” have been studied for their potential use in treating tuberculosis (TB). For instance, derivatives of pyrazine have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis .
Antimicrobial Activity
Piperazine derivatives have shown promise in antimicrobial activity. Molecular docking simulations of piperazine derivatives towards enzymes like oxidoreductase have indicated potential for bacterial inhibition through hydrophobic interactions .
Cancer Research
Some piperidine and pyrazine derivatives have been discovered as kinase inhibitors with potential applications in cancer treatment, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) .
Anticancer Drug Discovery
Continued research into pyrazolo[3,4-d]pyrimidine derivatives, which share a core structure with the compound , aims to design and synthesize new anticancer drugs .
properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)pyrazine-2-carbonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c11-7-9-10(14-4-3-13-9)15-5-1-8(12)2-6-15;;/h3-4,8H,1-2,5-6,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFWBFIDBDTTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN=C2C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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